Bis(chloromethyl) sulfide

CAS No.: 3592-44-7

Cat. No.: VC1983957

Molecular Formula: C2H4Cl2S

Molecular Weight: 131.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3592-44-7 |

|---|---|

| Molecular Formula | C2H4Cl2S |

| Molecular Weight | 131.02 g/mol |

| IUPAC Name | chloro(chloromethylsulfanyl)methane |

| Standard InChI | InChI=1S/C2H4Cl2S/c3-1-5-2-4/h1-2H2 |

| Standard InChI Key | KRIFIIWBVJKVST-UHFFFAOYSA-N |

| SMILES | C(SCCl)Cl |

| Canonical SMILES | C(SCCl)Cl |

Introduction

Chemical Structure and Properties

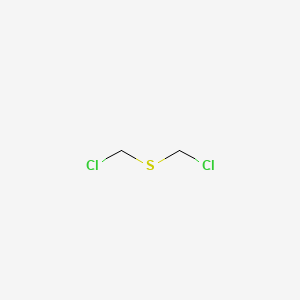

Bis(chloromethyl) sulfide, with the molecular formula C₂H₄Cl₂S, is an organosulfur compound featuring two chloromethyl groups attached to a central sulfur atom. The structure can be represented as ClCH₂-S-CH₂Cl . This compound has a molecular weight of 131.01 g/mol and exists as a liquid at room temperature .

Physical Properties

The compound demonstrates important physical characteristics relevant to its handling and applications. Table 1 summarizes the key physical properties of bis(chloromethyl) sulfide.

The physical state of bis(chloromethyl) sulfide as a liquid at room temperature differentiates it functionally from gaseous compounds while influencing its handling requirements and potential applications. It should be noted that the compound requires storage under inert gas and is sensitive to moisture .

Synthesis Methods

Several synthetic routes exist for the preparation of bis(chloromethyl) sulfide. The compound can be synthesized through multiple chemical pathways depending on the available starting materials and desired purity.

Industrial Production Methods

In industrial settings, bis(chloromethyl) sulfide is produced primarily through the chlorination of dimethyl sulfide. This process utilizes chlorine gas and dimethyl sulfide in a controlled environment to yield the desired compound. The reaction proceeds under carefully regulated temperature and pressure conditions to ensure optimal yield and product purity.

Alternative Synthetic Routes

An alternative method involves the reaction of thionyl chloride with formaldehyde in the presence of a catalyst. This synthetic pathway provides another viable approach for producing bis(chloromethyl) sulfide in laboratory settings.

Chemical Reactivity

Bis(chloromethyl) sulfide demonstrates significant chemical reactivity, particularly in nucleophilic substitution reactions. The chlorine atoms in the compound are highly reactive and can be readily replaced by other nucleophiles, making it valuable for various chemical transformations.

Major Reaction Types

The compound can participate in several types of chemical reactions that are important to its utility in synthetic chemistry:

Oxidation Reactions

Bis(chloromethyl) sulfide can undergo oxidation reactions to form corresponding sulfoxides and sulfones. These transformations modify the oxidation state of the sulfur atom and produce compounds with distinct chemical properties.

Reduction Reactions

The compound can be reduced to form thiols and other sulfur-containing compounds. These reduction reactions provide access to various sulfur derivatives with applications in organic synthesis.

Nucleophilic Substitution Reactions

The most characteristic reactions of bis(chloromethyl) sulfide involve nucleophilic substitution at the chloromethyl groups. The chlorine atoms can be replaced by various nucleophiles, including sulfur-containing compounds, to create new carbon-sulfur bonds .

Reaction with Nucleophilic Sulfur Reagents

Experimental evidence demonstrates that bis(chloromethyl) sulfide reacts readily with nucleophilic sulfur reagents. For example, when reacted with 2-mercaptobenzothiazole, it yields the corresponding benzothiazole-2-yl sulfide derivative. Similarly, reaction with 6-amino-2-mercaptopyrimidin-4-ol and 2-mercapto-4,6-dimethyl nicotinonitrile produces the corresponding bis-sulfide derivatives .

These reactions generally proceed via nucleophilic attack on the bis(chloromethyl) sulfide molecule, resulting in substitution of the chlorine atoms. The resulting bis-sulfide derivatives have shown significant antibacterial and antioxidant potential, particularly those containing pyrimidine rings .

Analytical Characterization

The characterization of bis(chloromethyl) sulfide typically involves multiple analytical techniques to confirm its identity and purity.

Spectroscopic Analysis

Spectroscopic techniques provide valuable data for structural confirmation. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed for this purpose. For example, derivatives of bis(chloromethyl) sulfide have been characterized using IR spectroscopy (showing characteristic absorptions for functional groups), 1H NMR (displaying signals for methylene protons), and 13C NMR (showing carbon signals for methylene carbon atoms) .

Chromatographic Analysis

Gas chromatography (GC) is frequently used to determine the purity of bis(chloromethyl) sulfide preparations. Commercial samples typically have a purity exceeding 97.0% when analyzed by GC .

Mass Spectral Identification

Mass spectrometry provides a sensitive method for identifying bis(chloromethyl) sulfide and related compounds at nanogram quantities. This technique is particularly valuable for forensic analytical purposes due to the compound's structural similarity to substances with adverse toxicological properties .

Applications in Scientific Research

Bis(chloromethyl) sulfide serves important roles in various scientific and industrial contexts, primarily as a synthetic intermediate.

Chemical Synthesis

The compound functions as an intermediate in the synthesis of various organic compounds. Its reactivity, particularly in nucleophilic substitution reactions, makes it valuable for creating new carbon-sulfur bonds in organic molecules.

Pharmaceutical Applications

Research explores the potential use of bis(chloromethyl) sulfide in drug development processes and as a chemical probe. The compound's ability to undergo selective transformations makes it potentially useful in pharmaceutical synthesis.

Polymer and Materials Chemistry

In industrial applications, bis(chloromethyl) sulfide contributes to the production of polymers, resins, and other industrial chemicals. The reactivity of the chloromethyl groups allows incorporation into polymer structures through various chemical transformations.

Comparison with Related Compounds

Structural Comparison with Sulfur Mustard

While bis(chloromethyl) sulfide (ClCH₂-S-CH₂Cl) shares some structural similarities with sulfur mustard (bis(2-chloroethyl) sulfide, ClCH₂CH₂-S-CH₂CH₂Cl), they are distinct compounds with different properties and applications . The key difference lies in the direct attachment of chlorine atoms to methyl groups in bis(chloromethyl) sulfide versus their position at the end of ethyl chains in sulfur mustard.

| Property | Bis(chloromethyl) sulfide | Dichloromethane |

|---|---|---|

| Molecular Formula | C₂H₄Cl₂S | CH₂Cl₂ |

| Molecular Weight | 131.01 g/mol | 84.93 g/mol |

| Structure | ClCH₂-S-CH₂Cl | CH₂Cl₂ |

| Boiling Point | Not provided in sources | 39.6°C |

| Primary Uses | Chemical synthesis intermediate | Solvent, paint remover |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume